3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid
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Overview
Description
3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 4-bromo-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acrylic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4-methoxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one and 3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one.
Other Acrylic Acid Derivatives: Compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one.
Uniqueness
3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid stands out due to its unique combination of a benzoxazole ring and an acrylic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
(E)-3-(4-bromo-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
LQOBGJRMBPAYSB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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